1-(tert-Butoxycarbonylamino)-4-pentene-2-one
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Overview
Description
1-(tert-Butoxycarbonylamino)-4-pentene-2-one, commonly known as Boc-aminopentenone, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents and commonly used in organic synthesis.
Mechanism Of Action
The mechanism of action of Boc-aminopentenone is not fully understood. However, it is believed to act as a Michael acceptor and undergo nucleophilic addition with various nucleophiles such as amines, alcohols, and thiols.
Biochemical And Physiological Effects
Boc-aminopentenone has no known biochemical or physiological effects in living organisms. It is used solely as a research chemical.
Advantages And Limitations For Lab Experiments
The advantages of using Boc-aminopentenone in lab experiments include its high purity, ease of synthesis, and versatility in organic synthesis. However, its limitations include its toxicity and the need for proper handling and disposal.
Future Directions
There are several future directions for the use of Boc-aminopentenone in scientific research. One direction is the development of new synthetic methodologies using Boc-aminopentenone as a building block. Another direction is the synthesis of new biologically active molecules using Boc-aminopentenone as a precursor. Additionally, the development of new chiral auxiliaries and ligands using Boc-aminopentenone is an area of future research.
Synthesis Methods
The synthesis of Boc-aminopentenone involves the reaction of tert-butyl carbamate with 4-penten-2-one in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by a dehydration step to form the final product.
Scientific Research Applications
Boc-aminopentenone is commonly used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. It is also used as a precursor for the synthesis of chiral auxiliaries and ligands.
properties
CAS RN |
121505-97-3 |
---|---|
Product Name |
1-(tert-Butoxycarbonylamino)-4-pentene-2-one |
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-(2-oxopent-4-enyl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13) |
InChI Key |
PDOPATKJWSJPBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CC=C |
synonyms |
Carbamic acid, (2-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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